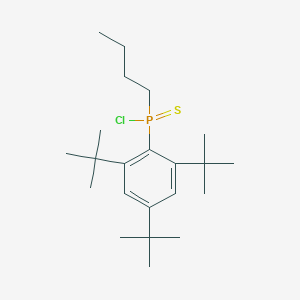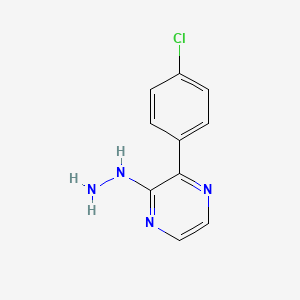
2-(4-Chlorophenyl)-3-hydrazinylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-3-hydrazinylpyrazine is a heterocyclic compound that contains both a pyrazine ring and a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-hydrazinylpyrazine typically involves the reaction of 4-chlorophenylhydrazine with pyrazine derivatives. One common method is the condensation reaction between 4-chlorophenylhydrazine and 2,3-dichloropyrazine under reflux conditions in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-hydrazinylpyrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Azo and azoxy derivatives.
Reduction: Hydrazones and amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-3-hydrazinylpyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-hydrazinylpyrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-3-hydrazinylpyrazine
- 2-(4-Methylphenyl)-3-hydrazinylpyrazine
- 2-(4-Nitrophenyl)-3-hydrazinylpyrazine
Uniqueness
2-(4-Chlorophenyl)-3-hydrazinylpyrazine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and its ability to participate in specific chemical reactions compared to its analogs with different substituents .
Properties
CAS No. |
88066-76-6 |
|---|---|
Molecular Formula |
C10H9ClN4 |
Molecular Weight |
220.66 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)pyrazin-2-yl]hydrazine |
InChI |
InChI=1S/C10H9ClN4/c11-8-3-1-7(2-4-8)9-10(15-12)14-6-5-13-9/h1-6H,12H2,(H,14,15) |
InChI Key |
SXXLVXLIXASVML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN=C2NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)

![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)
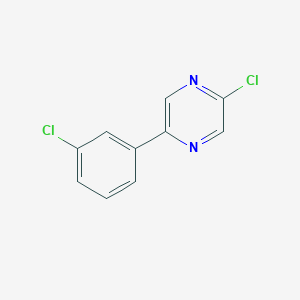
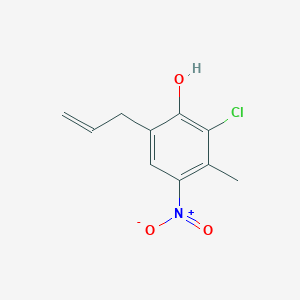
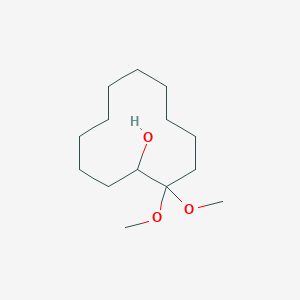
![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)
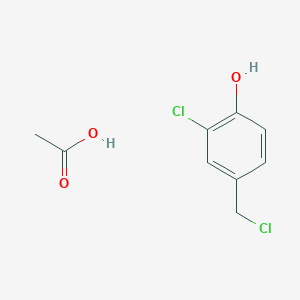
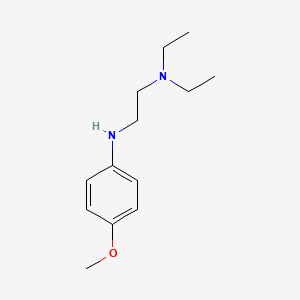
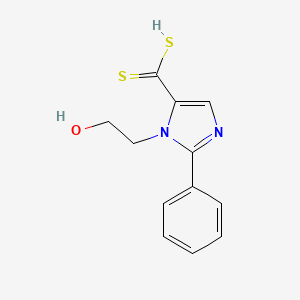
![3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol](/img/structure/B14377108.png)
